molecular formula C10H11N3O2 B3225151 methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1245806-95-4

methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B3225151
CAS No.: 1245806-95-4
M. Wt: 205.21 g/mol
InChI Key: FZHZZJKWVUTZCQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a chemical compound belonging to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds. This compound features a pyrrolopyridine core with an amino group at the 4-position and a methyl group at the 1-position, along with a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as pyrrole derivatives and appropriate halides.

  • Reaction Steps: The synthesis involves multiple steps, including cyclization, halogenation, and amination reactions.

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

  • Scale-Up: The process is scaled up to meet industrial demands, ensuring that the production is cost-effective and efficient.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions at different positions of the pyrrolopyridine core can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

  • Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduction can produce amines and alcohols.

  • Substitution Products: Substitution reactions can lead to halogenated derivatives and other functionalized compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential in biological studies, including enzyme inhibition and receptor binding assays. Medicine: The compound and its derivatives are investigated for their pharmacological properties, such as anticancer and anti-inflammatory activities. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: A closely related compound with a similar structure but different substitution pattern.

  • 1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core but differ in their substitution patterns and biological activities.

Uniqueness: Methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-amino-1-methylpyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-5-6(10(14)15-2)8-7(13)3-4-12-9(8)11/h3-5H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZZJKWVUTZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CN=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175134
Record name Methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245806-95-4
Record name Methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245806-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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